molecular formula C23H19N3O6S B2382976 N-(benzo[d][1,3]dioxol-5-yl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955710-66-4

N-(benzo[d][1,3]dioxol-5-yl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2382976
CAS No.: 955710-66-4
M. Wt: 465.48
InChI Key: GZNGXLFCEIAKMP-UHFFFAOYSA-N
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Description

This compound features a 4,5,6,7-tetrahydrobenzo[d]thiazole core substituted with two benzodioxole carboxamide groups. The tetrahydrobenzothiazole scaffold is known for its role in kinase inhibition and anticancer activity, while the benzodioxole groups may enhance metabolic stability and binding affinity through hydrophobic interactions .

Synthesis of such compounds typically involves multi-step protocols, including:

Coupling reactions (e.g., using carbodiimides like EDC) to form amide bonds between benzodioxole carboxylic acids and amine-functionalized intermediates.

Cyclization steps to construct the tetrahydrobenzothiazole core, often employing reagents like phosphorus oxychloride or thionation agents .

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O6S/c27-21(12-4-6-15-17(8-12)31-10-29-15)26-23-25-20-14(2-1-3-19(20)33-23)22(28)24-13-5-7-16-18(9-13)32-11-30-16/h4-9,14H,1-3,10-11H2,(H,24,28)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNGXLFCEIAKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that incorporates multiple aromatic rings and functional groups conducive to biological activity. The presence of the benzo[d][1,3]dioxole moiety is particularly significant as it has been associated with various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, a related compound demonstrated significant inhibitory effects against several cancer cell lines with IC50 values ranging from 26 to 65 µM . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Benzodioxole Derivatives

CompoundCancer Cell LineIC50 (µM)
IIcA549 (Lung)26
IIcMCF-7 (Breast)30
IIdHeLa (Cervical)65

Antidiabetic Effects

Another study investigated the antidiabetic properties of benzodioxole derivatives. The compound IIc exhibited potent α-amylase inhibition (IC50 = 0.68 µM), indicating its potential for managing diabetes by regulating carbohydrate metabolism . In vivo studies on diabetic mice showed a significant reduction in blood glucose levels after administration.

Table 2: Antidiabetic Activity of Compound IIc

TreatmentBlood Glucose Level (mg/dL)Reduction (%)
Control252.2-
Compound IIc173.831.0

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound's structural features facilitate interactions with enzymes such as α-amylase, leading to reduced carbohydrate absorption.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction and caspase activation.
  • Cell Cycle Regulation : It can interfere with cell cycle progression, particularly at the G1/S transition phase.

Case Studies

A notable case study involved the synthesis and evaluation of related benzodioxole derivatives for their biological activities. The study indicated that specific structural modifications could enhance potency against targeted diseases .

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The compound’s structural uniqueness lies in the combination of a tetrahydrobenzothiazole core and dual benzodioxole carboxamide substituents. Below is a comparative analysis with key analogues:

Compound Class Core Structure Substituents Key Bioactivity Source
Target Compound Tetrahydrobenzo[d]thiazole Dual benzodioxole carboxamides Kinase inhibition (hypothesized) N/A
N4-(4-fluorophenyl)-substituted benzo[d]thiazole-2,4-dicarboxamides Benzo[d]thiazole 4-Fluorophenyl at N4, varied N2 groups Kinase inhibition (IC₅₀: 0.2–5 μM)
Thiazolidinone derivatives (e.g., 6m) Thiazolidinone Benzodioxolyl, quinazolinone Antioxidant, antitumor
Thiadiazole derivatives (e.g., 8a–c) Thiadiazole Isoxazole, acetylpyridine, benzamide Unspecified

Key Findings :

Benzodioxole substituents may enhance metabolic stability over simpler phenyl groups (e.g., fluorophenyl in ) due to reduced cytochrome P450-mediated oxidation .

Bioactivity Trends: Compounds with dual carboxamide substitutions (e.g., target compound and ) show stronger kinase inhibition than mono-substituted analogues, likely due to improved hydrogen bonding with ATP-binding pockets. Thiazolidinones (e.g., 6m ) exhibit antioxidant activity linked to their thiourea-like structure, a feature absent in the target compound.

Synthetic Complexity: The target compound’s synthesis is more labor-intensive than thiadiazoles or thiazolidinones , requiring precise coupling steps to install the benzodioxole groups without side reactions.

Computational and Analytical Comparisons
  • Molecular Similarity :
    Using Tanimoto and Dice indices (based on MACCS fingerprints), the target compound shares ~70% similarity with N4-(4-fluorophenyl)-substituted benzo[d]thiazole-2,4-dicarboxamides , primarily due to the common thiazole-carboxamide scaffold. Differences arise from benzodioxole vs. fluorophenyl groups .

  • Spectroscopic Profiles :

    • IR : The target compound’s IR spectrum would show C=O stretches at ~1660–1680 cm⁻¹ (amide I) and C-O-C stretches at ~1250 cm⁻¹ (benzodioxole), aligning with analogues in and .
    • NMR : The benzodioxole protons are expected at δ 6.8–7.1 ppm (aromatic H), while tetrahydrobenzothiazole protons appear as multiplets at δ 2.5–3.5 ppm .
Bioactivity Clustering

Per bioactivity profiling (), compounds with dual aromatic carboxamides cluster together, suggesting shared mechanisms like kinase or protease inhibition. The target compound’s bioactivity is predicted to align with this cluster, distinct from thiazolidinones (antioxidant) or thiadiazoles (unknown targets).

Q & A

Q. What synthetic strategies are optimal for preparing this compound, and how can purity be ensured at each stage?

The synthesis involves multi-step reactions, typically starting with condensation of benzo[d][1,3]dioxole derivatives with thiazole intermediates. Key steps include:

  • Use of coupling agents (e.g., carbodiimides) and bases (triethylamine) for amide bond formation .
  • Solvent optimization: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
  • Purity monitoring via TLC (Rf tracking) and HPLC (retention time analysis) at each step .
  • Final purification via recrystallization (ethanol/water systems) or column chromatography .

Q. Which spectroscopic techniques are critical for structural validation?

  • 1H/13C NMR : Confirm proton environments (e.g., benzo[d][1,3]dioxole methylene protons at δ 5.9–6.1 ppm) and carboxamide carbonyl signals (~168–170 ppm) .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide, C-O-C asymmetric stretch at ~1250 cm⁻¹ for dioxole) .
  • Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. How does the benzo[d][1,3]dioxole moiety influence physicochemical properties?

  • Enhances lipophilicity (logP ~2.8–3.5), improving membrane permeability .
  • Stabilizes π-π interactions with aromatic residues in enzyme binding pockets .
  • Moderates solubility in aqueous buffers (e.g., ~15–25 μM in PBS pH 7.4) .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported bioactivity data for analogs?

Discrepancies in IC50 values (e.g., anticancer activity ranging from 2–50 μM) may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) .
  • Cellular models : Use isogenic cell lines to isolate target-specific effects .
  • Structural analogs : Compare derivatives with modified thiazole/dioxole substituents (Table 1) .

Table 1: Bioactivity of Structural Analogs

CompoundTargetIC50 (μM)Reference
Thiadiazole-dioxole hybridEGFR kinase2.1 ± 0.3
Oxadiazole analogTopoisomerase II48.7 ± 5.2
Piperidine-modified variantHDAC612.4 ± 1.8

Q. How can structure-activity relationships (SAR) guide iterative optimization?

  • Thiazole core : Substitution at C4 (e.g., tetrahydro vs. aromatic) modulates conformational flexibility and binding kinetics .
  • Carboxamide linker : Replace with sulfonamide or urea groups to alter hydrogen-bonding patterns .
  • Dioxole positioning : Para-substitution enhances target affinity vs. meta-substitution in enzyme assays (ΔΔG ~1.8 kcal/mol) .

Q. What experimental designs address poor solubility in pharmacological studies?

  • Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) to increase aqueous solubility 5-fold .
  • Prodrug strategies : Introduce phosphate esters at the carboxamide group for pH-dependent release .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance bioavailability .

Q. How can computational methods predict off-target interactions?

  • Molecular docking : Screen against kinase chemogenomic libraries (e.g., KLIFS database) to identify potential off-targets (e.g., JAK2, ABL1) .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features to avoid hERG channel inhibition (critical for cardiac safety) .

Methodological Challenges & Solutions

Q. Why do certain synthetic routes yield <50% purity, and how is this mitigated?

  • Byproduct formation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves yield (Δ~20%) .

Q. What strategies validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Confirm thermal stabilization of putative targets (e.g., HDAC6) post-treatment .
  • Silencing/CRISPR : Knockdown candidate targets to abrogate compound efficacy (e.g., ≥70% loss of activity) .

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